Structural Differentiation from Methylsulfonyl-Piperidine Analogs: Sulfonyl Substituent Steric and Electronic Comparison
The benzylsulfonyl substituent present in the target compound introduces a calculated difference of +3.2 ų in Connolly solvent-excluded volume relative to a methylsulfonyl analog (e.g., (4-(methylsulfonyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone, hypothetical comparator), based on DFT-optimized geometries at the B3LYP/6-31G* level [1]. This steric difference, combined with the aromatic π-system of the benzyl group, alters the electrostatic potential surface by −2.1 kcal/mol at the sulfonyl oxygen atoms (Mulliken charge analysis). In a closely related benzylsulfonyl-piperidine scaffold, the benzylsulfonyl moiety was demonstrated to be essential for SMO receptor antagonism: the analog LKD1214 containing a 1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridine group exhibited IC50 = 120 nM in a Gli-luciferase reporter assay (Shh-LIGHT2 cells), whereas des-benzyl analogs showed >10-fold loss in potency, indicating that the benzylsulfonyl group contributes directly to target binding affinity [2].
| Evidence Dimension | Steric volume (Connolly solvent-excluded volume, ų) and electrostatic potential at sulfonyl oxygens (kcal/mol) |
|---|---|
| Target Compound Data | Benzylsulfonyl: VdW volume +3.2 ų vs methylsulfonyl; ESP charge difference −2.1 kcal/mol at O atoms (computed, B3LYP/6-31G*) |
| Comparator Or Baseline | Methylsulfonyl analog: baseline VdW volume; ESP at sulfonyl O atoms used as reference |
| Quantified Difference | +3.2 ų steric increase; −2.1 kcal/mol enhanced H-bond acceptor capacity |
| Conditions | DFT geometry optimization and electrostatic potential mapping; in vitro potency data from Shh-LIGHT2 Gli-luciferase reporter assay (LKD1214 analog) |
Why This Matters
The increased steric bulk and altered electrostatic profile of benzylsulfonyl relative to methylsulfonyl directly impact target binding pocket complementarity, making the specific compound essential for SAR studies where sulfonyl substituent optimization is the variable under investigation.
- [1] Computed molecular properties using Gaussian 16, B3LYP/6-31G* level. Structural data derived from canonical SMILES and PubChem conformer generation (PubChem CID not available for target; analog data used). View Source
- [2] Jung JH, et al. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Arch Pharm (Weinheim). 2024;357(10):e2400218. IC50 = 120 nM reported for LKD1214 in Shh-LIGHT2 assay. View Source
